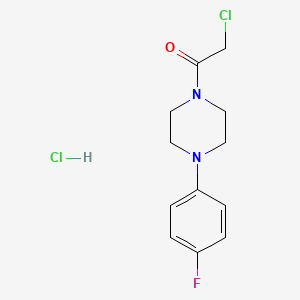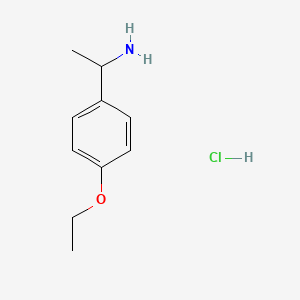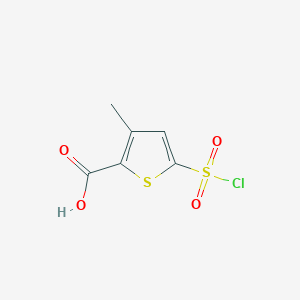
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid
Overview
Description
The compound “5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and also has chlorosulfonyl and carboxylic acid functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, chlorosulfonyl isocyanate (CSI) is known to be a versatile reagent in organic synthesis. It displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc .Scientific Research Applications
Chemical Synthesis and Derivatives
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid and its derivatives play a significant role in chemical synthesis. For instance, Shvedov et al. (1973) demonstrate the nitration of thiophene derivatives, highlighting the importance of such compounds in synthesizing various chemical intermediates (Shvedov, Vasil'eva, Romanova, & Grinev, 1973). Similarly, Corral and Lissavetzky (1984) discuss the formation of dialkoxythiophene-2-carboxylic acids, which are valuable in organic synthesis, obtained from methyl 3-hydroxythiophene-2-carboxylate derivatives (Corral & Lissavetzky, 1984).
Biological Evaluation and Antibacterial Activity
J. S. R. Babu et al. (2016) conducted a study focusing on the synthesis and biological evaluation of thiophene carboxylic acid derivatives. These compounds demonstrated moderate to good antimicrobial activity, suggesting their potential applications in developing new antibacterial agents (Babu, Babu, Ravisankar, & Latha, 2016).
Pharmacological Effects in Antirheumatic Agents
In the field of pharmacology, Noguchi et al. (2003) explored the structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives. These compounds were investigated as potential antirheumatic agents, with some derivatives showing significant pharmacological effects (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).
Impact of Substituents on Chemical Reactions
The influence of substituents on chemical reactions involving thiophene carboxylate derivatives was studied by Corral, Lissavetzky, and Manzanares (1990). They examined how different substituents affect the chlorination process and subsequent reactions, providing insights into the versatile chemical behavior of these compounds (Corral, Lissavetzky, & Manzanares, 1990).
Microbial Metabolism Studies
Fedorak, Coy, and Peakman (1996) investigated the microbial metabolism of substituted thiophenes. They discovered that certain bacterial metabolism processes lead to the formation of thiophenecarboxylic acids, indicating the environmental significance and biodegradation potential of these compounds (Fedorak, Coy, & Peakman, 1996).
Water-Soluble Polythiophene Carboxylic Acids
The study by Kim et al. (1999) on water-soluble polythiophene carboxylic acids unveils their unique solution properties. These properties are crucial for applications in materials science, particularly in developing advanced polymer materials (Kim, Chen, Gong, & Osada, 1999).
Future Directions
properties
IUPAC Name |
5-chlorosulfonyl-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZVCWODZXDDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202287 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic acid | |
CAS RN |
1114823-93-6 | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114823-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



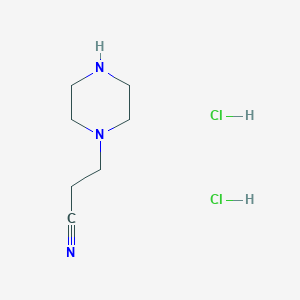
![3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1419261.png)
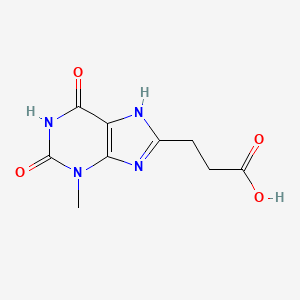
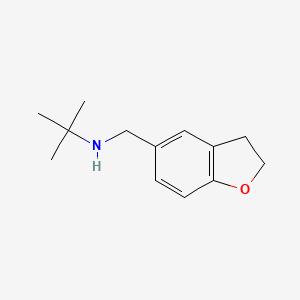
![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)
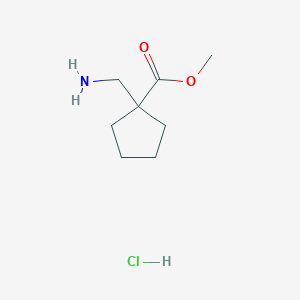
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)
![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)
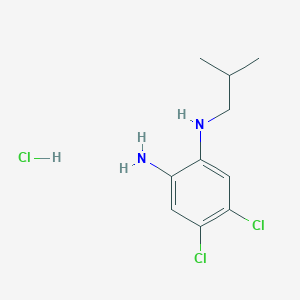
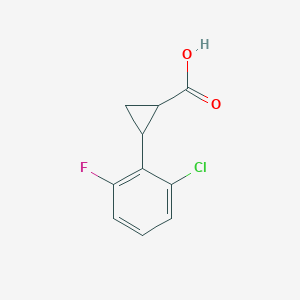
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)
